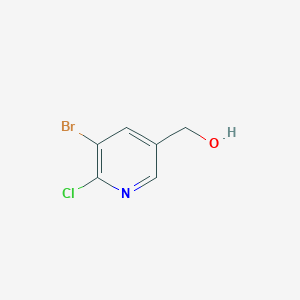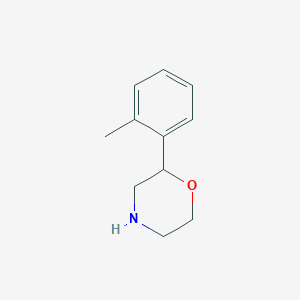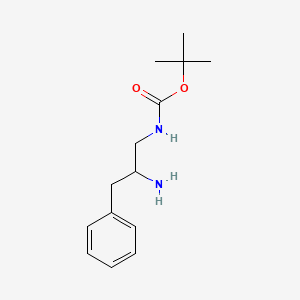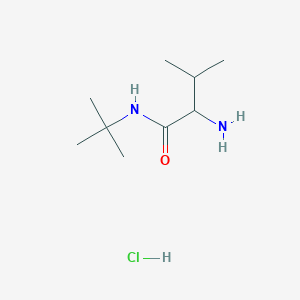
(5-Bromo-6-chloro-3-pyridyl)methanol
説明
The compound (5-Bromo-6-chloro-3-pyridyl)methanol is a halogenated pyridyl methanol derivative. While the provided papers do not directly discuss this compound, they provide insights into closely related compounds that can help infer some of the properties and characteristics of (5-Bromo-6-chloro-3-pyridyl)methanol.
Synthesis Analysis
The synthesis of related compounds involves the condensation of halogenated salicylaldehyde with amines in a methanol solution. For instance, a Schiff base compound was synthesized by reacting 3-bromo-5-chlorosalicylaldehyde with 4-methylpyridin-2-ylamine in methanol . This suggests that a similar synthetic route could potentially be employed for the synthesis of (5-Bromo-6-chloro-3-pyridyl)methanol, using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For example, the Schiff base compound mentioned earlier crystallizes in the monoclinic system and adopts a trans configuration about the C=N double bond . Theoretical studies, such as DFT calculations, can provide information on the molecular structure of (5-Bromo-6-chloro-3-pyridyl)methanol, including IR spectra and normal mode analysis . These studies can also help in understanding the structure-activity relationship by analyzing the frontier orbital gap and molecular electrostatic potential map.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions of (5-Bromo-6-chloro-3-pyridyl)methanol, the presence of reactive halogen atoms in the molecule suggests that it could participate in various substitution reactions. The reactivity of such halogenated compounds is often explored through their biological activities, such as antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-Bromo-6-chloro-3-pyridyl)methanol can be inferred from related compounds. For instance, the Schiff base compound has a density of 1.683 g/cm³ and shows excellent antibacterial activities, which could be indicative of the potential biological applications of (5-Bromo-6-chloro-3-pyridyl)methanol . Theoretical studies provide additional data, such as the electronic properties and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with other molecules .
科学的研究の応用
Synthesis and Structural Analysis
(5-Bromo-6-chloro-3-pyridyl)methanol and its derivatives are primarily involved in synthesis and structural analysis studies. For instance, the synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol solution was discussed, highlighting its excellent antibacterial activities (Wang et al., 2008). Similarly, the synthesis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide from 5-bromo-3-methoxysalicylaldehyde and isonicotinohydrazide in methanol was studied, with findings indicating the molecule is not planar and adopts a trans configuration (San-Jun Peng & H. Hou, 2008).
Application in Organic Synthesis and Pharmacology
Derivatives of (5-Bromo-6-chloro-3-pyridyl)methanol find use in organic synthesis and pharmacology. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones using alkaline methoxide in methanol was explored, indicating potential use in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the synthesis and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines in methanol were conducted, revealing variable and modest activities against bacteria and fungi (Basavapatna N. Prasanna Kumara et al., 2013).
Photophysical Properties and Molecular Analysis
Studies also delve into the photophysical properties and molecular analysis of compounds related to (5-Bromo-6-chloro-3-pyridyl)methanol . The photophysical properties of novel 2-pyrazoline derivatives in methanol were examined, with findings indicating emissions between 310 nm and 370 nm and a red shift in absorption and emission for certain derivatives (P. Singh et al., 2012). Another study focused on the DFT analysis of (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand the active sites of the molecule using IR, normal mode analysis, and molecular electrostatic potential map (S. Trivedi, 2017).
特性
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIYYDBPYBDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-chloro-3-pyridyl)methanol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)




